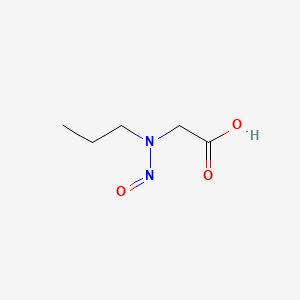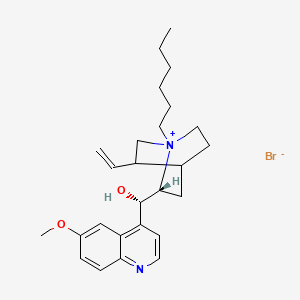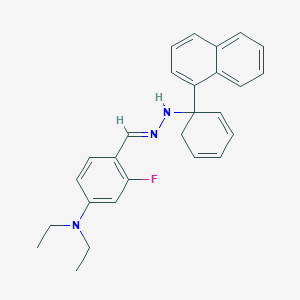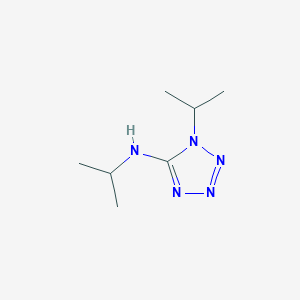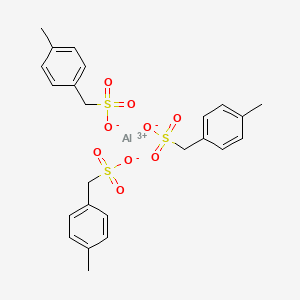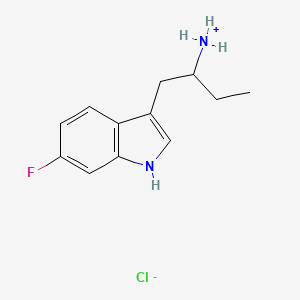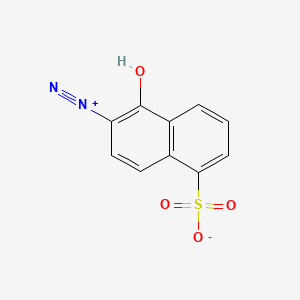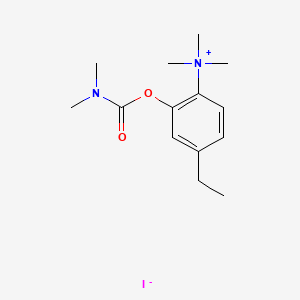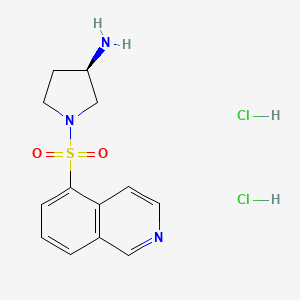
(R)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an isoquinoline ring, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule in organic synthesis and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of isoquinoline-5-sulfonyl chloride. This intermediate is then reacted with ®-pyrrolidin-3-ylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline-5-sulfonyl chloride hydrochloride
- 8-Methyl isoquinoline-5-sulfonyl chloride
Uniqueness
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
Properties
Molecular Formula |
C13H17Cl2N3O2S |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(3R)-1-isoquinolin-5-ylsulfonylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c14-11-5-7-16(9-11)19(17,18)13-3-1-2-10-8-15-6-4-12(10)13;;/h1-4,6,8,11H,5,7,9,14H2;2*1H/t11-;;/m1../s1 |
InChI Key |
WMCAWJHVTDWNAO-NVJADKKVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
